
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid (BMPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BMPC is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group and a bromine atom attached to it.
Applications De Recherche Scientifique
Antiviral Activity
The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives from pyrimidine compounds, demonstrating their application in antiviral research. Although these derivatives showed minimal inhibitory activity against DNA viruses, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed potent inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. This indicates the potential of pyrimidine derivatives in the development of antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cancer Treatment
Kumar and Sevilla (2017) explored the radiosensitizing activity of halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, in cancer treatment. Their study demonstrated that 5-bromocytosine reacts with electrons to produce highly reactive cytosine-5-yl radicals, which play a significant role in enhancing the efficacy of radiotherapeutic agents against cancer. This research opens avenues for the development of new cancer therapies by exploiting the unique properties of halogen-substituted pyrimidines (Kumar & Sevilla, 2017).
Synthesis of Intermediates for Pharmaceutical Applications
Hou et al. (2016) documented the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the development of various pyrimidine-based compounds. This compound serves as a crucial building block in the synthesis of pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Development of Antitumor Agents
Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, identifying derivatives with significant activity against the Bcr-Abl T315I mutant, prevalent in certain leukemia types. The 4-bromo derivative showed promising activity, indicating the potential of pyrimidine derivatives as antitumor agents. This research highlights the role of pyrimidine derivatives in the design and development of targeted cancer therapies (Radi, Tintori, Musumeci, Brullo, Zamperini, Dreassi, Fallacara, Vignaroli, Crespan, Zanoli, Laurenzana, Filippi, Maga, Schenone, Angelucci, & Botta, 2013).
Antibacterial and Antinociceptive Effects
Waheed et al. (2008) synthesized a series of substituted pyrimidines, evaluating them for antibacterial and antinociceptive effects. The study found that derivatives were effective against Gram-negative bacteria, E. coli, and demonstrated significant antinociceptive responses. This suggests the therapeutic potential of pyrimidine derivatives in treating bacterial infections and pain management (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
Propriétés
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRNJRWHSKCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid | |
CAS RN |
1525149-72-7 |
Source


|
| Record name | 4-bromo-2-methyl-5-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2689446.png)
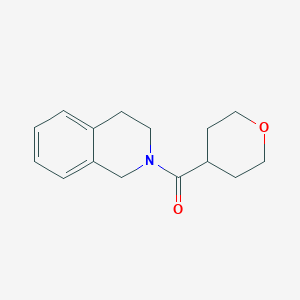

![N-(2-fluorophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2689450.png)
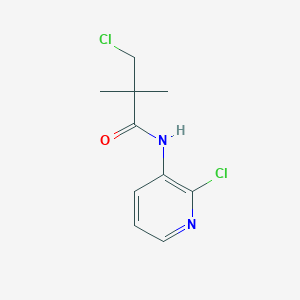
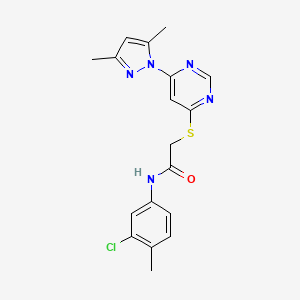

![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)
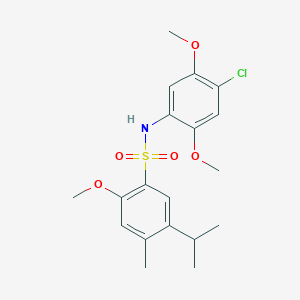
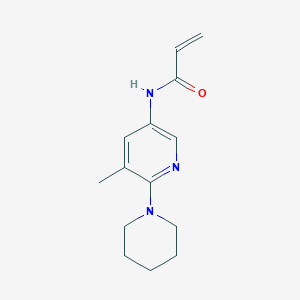
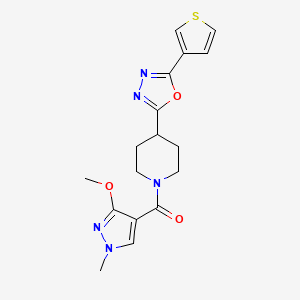
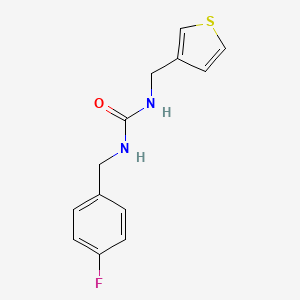
![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)